molecular formula C15H15BrN2O B4286221 N-(2-bromophenyl)-N'-(1-phenylethyl)urea

N-(2-bromophenyl)-N'-(1-phenylethyl)urea

Cat. No.: B4286221
M. Wt: 319.20 g/mol
InChI Key: XTZJACNMLRGLOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromophenyl)-N’-(1-phenylethyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a bromine atom attached to the phenyl ring and a phenylethyl group attached to the nitrogen atom of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amination Reaction: One common method for synthesizing N-(2-bromophenyl)-N’-(1-phenylethyl)urea involves the reaction of 2-bromoaniline with 1-phenylethyl isocyanate. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.

    Urea Formation: Another approach involves the reaction of 2-bromoaniline with 1-phenylethylamine in the presence of a carbonylating agent such as phosgene or triphosgene. This reaction also requires an organic solvent and is usually performed under controlled temperature conditions.

Industrial Production Methods: Industrial production of N-(2-bromophenyl)-N’-(1-phenylethyl)urea may involve similar synthetic routes but on a larger scale. The choice of solvents, reagents, and reaction conditions would be optimized for cost-effectiveness and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in N-(2-bromophenyl)-N’-(1-phenylethyl)urea can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

    Oxidation Reactions: The phenylethyl group can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction Reactions: The urea moiety can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, organic solvents (e.g., ethanol, dimethyl sulfoxide).

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions, inert atmosphere.

Major Products:

    Substitution: Derivatives with different substituents on the phenyl ring.

    Oxidation: Carboxylic acids derived from the phenylethyl group.

    Reduction: Amines derived from the urea moiety.

Scientific Research Applications

Chemistry:

    Catalysis: N-(2-bromophenyl)-N’-(1-phenylethyl)urea can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Material Science: It can be incorporated into polymer matrices to modify their properties, such as thermal stability and mechanical strength.

Biology and Medicine:

    Pharmacology: This compound may exhibit biological activity, making it a candidate for drug development. It can be studied for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

    Biochemical Research: It can be used as a probe to study enzyme interactions and protein-ligand binding.

Industry:

    Agriculture: Potential use as a pesticide or herbicide due to its chemical reactivity.

    Manufacturing: Used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-N’-(1-phenylethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and phenylethyl group can influence its binding affinity and specificity. The urea moiety can form hydrogen bonds with target molecules, affecting their function and activity.

Comparison with Similar Compounds

    N-(2-chlorophenyl)-N’-(1-phenylethyl)urea: Similar structure but with a chlorine atom instead of bromine.

    N-(2-bromophenyl)-N’-(1-methylpropyl)urea: Similar structure but with a different alkyl group attached to the nitrogen atom.

    N-(2-bromophenyl)-N’-(1-phenylethyl)thiourea: Similar structure but with a thiourea moiety instead of urea.

Uniqueness:

    Bromine Atom: The presence of the bromine atom can enhance the compound’s reactivity and biological activity compared to its chlorine analog.

    Phenylethyl Group: The phenylethyl group can influence the compound’s lipophilicity and ability to cross biological membranes, affecting its pharmacokinetic properties.

N-(2-bromophenyl)-N’-(1-phenylethyl)urea stands out due to its unique combination of structural features, making it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

1-(2-bromophenyl)-3-(1-phenylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O/c1-11(12-7-3-2-4-8-12)17-15(19)18-14-10-6-5-9-13(14)16/h2-11H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZJACNMLRGLOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-bromophenyl)-N'-(1-phenylethyl)urea
Reactant of Route 2
Reactant of Route 2
N-(2-bromophenyl)-N'-(1-phenylethyl)urea
Reactant of Route 3
Reactant of Route 3
N-(2-bromophenyl)-N'-(1-phenylethyl)urea
Reactant of Route 4
Reactant of Route 4
N-(2-bromophenyl)-N'-(1-phenylethyl)urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(2-bromophenyl)-N'-(1-phenylethyl)urea
Reactant of Route 6
Reactant of Route 6
N-(2-bromophenyl)-N'-(1-phenylethyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.